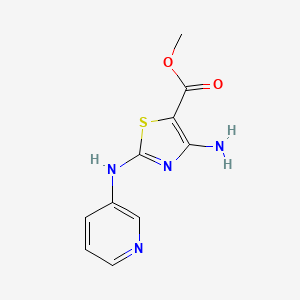

Methyl 4-amino-2-(pyridin-3-ylamino)-1,3-thiazole-5-carboxylate

Description

Methyl 4-amino-2-(pyridin-3-ylamino)-1,3-thiazole-5-carboxylate is a thiazole-based heterocyclic compound with the molecular formula C₁₀H₁₀N₄O₂S and a molecular weight of 250.28 g/mol . Its structure comprises a central thiazole ring substituted with a pyridin-3-ylamino group at position 2, an amino group at position 4, and a methyl ester at position 3.

Propriétés

IUPAC Name |

methyl 4-amino-2-(pyridin-3-ylamino)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c1-16-9(15)7-8(11)14-10(17-7)13-6-3-2-4-12-5-6/h2-5H,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWRYFSLGFWCTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)NC2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-(pyridin-3-ylamino)-1,3-thiazole-5-carboxylate typically involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce an intermediate compound. This intermediate is then reacted with thiosemicarbazide to afford the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-amino-2-(pyridin-3-ylamino)-1,3-thiazole-5-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetic acid, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted thiazole derivatives .

Applications De Recherche Scientifique

Anticancer Activity

Methyl 4-amino-2-(pyridin-3-ylamino)-1,3-thiazole-5-carboxylate has shown promising anticancer properties. Research indicates that derivatives of thiazole compounds can inhibit cell proliferation in various cancer cell lines. For instance, a study highlighted the effectiveness of thiazole derivatives in inhibiting cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation in cancer cells . The compound's ability to modulate protein kinase activity has made it a candidate for further investigation in cancer therapies.

Antimicrobial Properties

Thiazole derivatives, including methyl 4-amino-2-(pyridin-3-ylamino)-1,3-thiazole-5-carboxylate, have demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown that these compounds exhibit antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activities . The structure-activity relationship (SAR) analysis suggests that certain substitutions enhance the antimicrobial efficacy, making these compounds valuable in developing new antibiotics.

Antidiabetic Effects

Emerging evidence suggests that thiazole derivatives possess antidiabetic properties. A related compound was found to ameliorate hyperglycemia and improve insulin sensitivity through antioxidant and anti-inflammatory mechanisms . The potential of methyl 4-amino-2-(pyridin-3-ylamino)-1,3-thiazole-5-carboxylate in managing diabetes warrants further exploration, particularly in animal models to establish its efficacy and safety profile.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of thiazole compounds. Some studies indicate that these compounds may protect against neurodegenerative diseases by mitigating oxidative stress and inflammation . Methyl 4-amino-2-(pyridin-3-ylamino)-1,3-thiazole-5-carboxylate could be explored for its potential benefits in conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of Methyl 4-amino-2-(pyridin-3-ylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Comparaison Avec Des Composés Similaires

Key Observations :

- Piperazino and morpholino groups: Improve solubility and pharmacokinetic profiles but may reduce metabolic stability due to larger substituents .

- Pyrrolidin-1-yl and methylthio groups : Alter electronic properties, impacting interactions with hydrophobic enzyme pockets .

Substituent Variations at Position 5

Key Observations :

- Ethyl ester : Slower metabolic conversion, extending systemic exposure .

Activité Biologique

Methyl 4-amino-2-(pyridin-3-ylamino)-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on available literature.

Chemical Structure and Properties

Methyl 4-amino-2-(pyridin-3-ylamino)-1,3-thiazole-5-carboxylate features a thiazole ring, which is known for its role in various biological activities. The presence of the pyridine group enhances its interaction with biological targets, making it a valuable scaffold for drug development.

1. Antitumor Activity

Thiazole derivatives, including methyl 4-amino-2-(pyridin-3-ylamino)-1,3-thiazole-5-carboxylate, have shown promising antitumor effects. Studies indicate that compounds with structural similarities can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The thiazole moiety is essential for cytotoxic activity. For instance, modifications at the 4-position of the phenyl ring have been linked to increased potency against cancer cell lines such as A-431 and Jurkat cells .

| Compound | IC50 (µg/mL) | Target Cell Line |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | A-431 |

| Compound 10 | 1.98 ± 1.22 | Jurkat |

2. Antimicrobial Activity

Research has demonstrated that thiazole compounds exhibit antimicrobial properties against various pathogens, including mycobacteria and plasmodia:

- Inhibition Studies : A series of thiazole derivatives were screened for their ability to inhibit Mycobacterium tuberculosis and other microorganisms, revealing significant growth inhibition .

| Pathogen | Compound | Inhibition Rate (%) |

|---|---|---|

| Mycobacterium tuberculosis | Thiazole Derivative A | >70 |

| Plasmodium falciparum | Thiazole Derivative B | >80 |

3. Anticonvulsant Activity

Thiazoles have also been evaluated for anticonvulsant properties. Certain derivatives have shown efficacy in reducing seizure activity in preclinical models:

- Efficacy Assessment : Compounds were tested in animal models for their ability to prevent seizures induced by pentylenetetrazol (PTZ), with some achieving complete protection .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups within the thiazole framework that influence biological activity:

- Electron-Donating Groups : The presence of electron-donating groups at specific positions significantly enhances cytotoxicity.

- Substituent Variations : Substituents on the pyridine ring affect the binding affinity to target proteins, impacting both potency and selectivity against cancer cells .

Case Studies

Several case studies illustrate the therapeutic potential of methyl 4-amino-2-(pyridin-3-ylamino)-1,3-thiazole-5-carboxylate:

- Anticancer Screening : A study conducted on a panel of cancer cell lines demonstrated that this compound exhibited a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics.

- Antimicrobial Efficacy : In vitro tests against Mycobacterium tuberculosis showed that modifications to the thiazole ring could enhance antibacterial activity, indicating potential for further development as an anti-tuberculosis agent.

Q & A

Q. Q1: What synthetic methodologies are recommended for constructing the 1,3-thiazole-5-carboxylate core in Methyl 4-amino-2-(pyridin-3-ylamino)-1,3-thiazole-5-carboxylate?

Methodological Answer : The 1,3-thiazole core can be synthesized via cyclization reactions using α-haloketones or α-thiocyanate esters. For example:

Cyclocondensation : React ethyl 2-cyanoacetate with thiourea derivatives in the presence of iodine or elemental sulfur to form the thiazole ring .

Functionalization : Introduce the pyridin-3-ylamino group via nucleophilic substitution or Pd-catalyzed coupling (e.g., Suzuki-Miyaura) using tert-butyl 2-halo-1,3-thiazole-5-carboxylate intermediates .

Methyl Esterification : Hydrolyze the ethyl ester to the carboxylic acid, followed by treatment with methyl iodide and a base (e.g., K₂CO₃) .

Q. Key Data :

- Example intermediate: tert-butyl 2-chloro-1,3-thiazole-5-carboxylate (melting point: 85–87°C, IR: ν(C=O) ~1700 cm⁻¹) .

- Coupling efficiency for pyridinyl groups: >75% yield under Pd(PPh₃)₄ catalysis .

Q. Q2: How can researchers validate the structural integrity of Methyl 4-amino-2-(pyridin-3-ylamino)-1,3-thiazole-5-carboxylate?

Methodological Answer : Use a multi-spectroscopic approach:

NMR : Confirm regiochemistry via ¹H and ¹³C NMR. The pyridin-3-ylamino group shows distinct aromatic protons (δ 8.1–8.5 ppm) and coupling patterns .

IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1600 cm⁻¹) .

X-ray Crystallography : Use SHELX software for structure refinement. For thiazole derivatives, SHELXL resolves bond lengths (C-S: ~1.71 Å) and angles .

Q. Data Contradiction Analysis :

- Discrepancies in melting points or NMR shifts may arise from impurities (e.g., unreacted intermediates). Purify via column chromatography (silica gel, ethyl acetate/hexane) and recharacterize .

Advanced Research Questions

Q. Q3: How do steric and electronic effects of substituents influence the reactivity of Methyl 4-amino-2-(pyridin-3-ylamino)-1,3-thiazole-5-carboxylate in nucleophilic reactions?

Methodological Answer :

Steric Effects : The pyridin-3-ylamino group at position 2 creates steric hindrance, reducing reactivity at C2. Use bulky bases (e.g., DBU) to mitigate side reactions .

Electronic Effects : The electron-rich pyridinyl group enhances electrophilicity at C3. For example, the methyl ester can undergo hydrolysis to the carboxylic acid under mild acidic conditions (e.g., HCl/EtOH) .

Isomer Control : Substituent ratios (e.g., amino vs. methyl groups) affect tautomerism. Optimize reaction temperature (e.g., 0–5°C for kinetic control) .

Q. Case Study :

- In 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile, substituent position alters isomer distribution (60:40 ratio for para vs. meta) .

Q. Q4: What computational strategies are effective for predicting the bioactivity of Methyl 4-amino-2-(pyridin-3-ylamino)-1,3-thiazole-5-carboxylate derivatives?

Methodological Answer :

Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). The pyridinyl group may form π-π stacking with hydrophobic pockets .

QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity. For thiazole derivatives, electron-withdrawing groups enhance binding affinity .

DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Thiazole-5-carboxylates typically exhibit HOMO localization on the amino group .

Q. Validation :

- Compare docking scores (e.g., ΔG = −9.2 kcal/mol for a related thiazole-triazole acetamide) with experimental IC₅₀ values .

Q. Q5: How can researchers address solubility challenges for Methyl 4-amino-2-(pyridin-3-ylamino)-1,3-thiazole-5-carboxylate in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.